molecular formula C7H15NO B6154300 (1R)-3-amino-1-cyclobutylpropan-1-ol CAS No. 2227830-74-0

(1R)-3-amino-1-cyclobutylpropan-1-ol

Cat. No.: B6154300
CAS No.: 2227830-74-0
M. Wt: 129.2
InChI Key:
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Description

(1R)-3-amino-1-cyclobutylpropan-1-ol: is an organic compound characterized by the presence of an amino group, a cyclobutyl ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-3-amino-1-cyclobutylpropan-1-ol can be achieved through several methods. One common approach involves the asymmetric cycloaddition reaction of cyclobutene with an appropriate chiral source. This reaction is typically catalyzed by a chiral ligand to ensure the formation of the desired enantiomer. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods: For large-scale industrial production, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps such as hydrogenation and purification through crystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (1R)-3-amino-1-cyclobutylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (1R)-3-amino-1-cyclobutylpropan-1-ol is used as a chiral building block in organic synthesis

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chiral molecules on biological systems. It serves as a model compound for understanding the behavior of cyclobutyl-containing molecules in biological environments .

Medicine: Its chiral nature makes it valuable for developing enantiomerically pure pharmaceuticals .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new polymers and advanced materials .

Mechanism of Action

The mechanism of action of (1R)-3-amino-1-cyclobutylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can result in various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Uniqueness: (1R)-3-amino-1-cyclobutylpropan-1-ol is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it valuable for specific applications where the cyclobutyl ring’s rigidity and size are advantageous .

Properties

CAS No.

2227830-74-0

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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